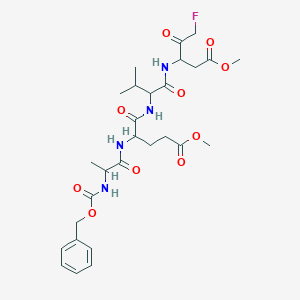
Protein SSX4 (31-50)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein SSX4
科学的研究の応用
Expression in Melanoma and Other Cancers
Protein SSX4 is a part of the SSX gene family, which includes SSX1, SSX2, SSX3, SSX4, and SSX5. These genes are known for their aberrant expression in various types of cancers, including melanoma. SSX proteins, considered as cancer/testis antigens, are potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) highlighted the heterogeneous expression of SSX proteins in melanoma lesions and cell lines, revealing the importance of assessing SSX expression for potential immunotherapeutic trials (dos Santos et al., 2000).
Interactions with Other Proteins
Research by de Bruijn et al. (2002) explored the interactions of SSX2, a closely related protein to SSX4, with other human proteins like RAB3IP and SSX2IP. This study suggested potential implications for the mechanisms underlying normal and malignant cellular growth, which could extend to SSX4 given its similarity to SSX2 (de Bruijn et al., 2002).
Structure Determination Techniques
In a broader context, advanced techniques like serial femtosecond crystallography (SFX) using x-ray free-electron lasers (XFEL) have been applied for high-resolution structural determination of proteins like SSX4. Boutet et al. (2012) demonstrated the efficacy of SFX in analyzing the structure of difficult-to-crystallize molecules (Boutet et al., 2012).
SSX-1 Specific CD4+ T Cells in Cancer-Free Individuals
Godefroy et al. (2007) assessed the presence of CD4+ T cells directed against the SSX-1 antigen, a family member of SSX4, in cancer-free individuals. Their findings are crucial for developing passive and active immunotherapeutic approaches against cancers expressing SSX antigens (Godefroy et al., 2007).
T Cell Immune Response Against SSX Proteins
He et al. (2008) highlighted the identification of a common HLA-A*0201-restricted epitope among SSX family members, including SSX4, which can evoke a strong T cell immune response. This has implications for the development of peptide-mediated immunotherapy (He et al., 2008).
特性
配列 |
YFSKKEWEKMKSSEKIVYVY |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Protein SSX4 (31-50) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



